molecular formula C12H15NO2 B1473748 Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate CAS No. 689162-71-8

Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate

Cat. No. B1473748
M. Wt: 205.25 g/mol
InChI Key: XLTKVRDRMSUTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate (M1-MTHQC) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of quinoline and is composed of a methyl group, a quinoline ring, and a carboxylate group. M1-MTHQC is a versatile compound that can be used in a variety of experiments and has been used in a number of studies.

Scientific Research Applications

Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds and as a reactant in organic synthesis. It has also been used in the synthesis of drugs and other pharmaceuticals. Additionally, Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate has been used in the synthesis of polymers and in the preparation of catalysts.

Mechanism Of Action

Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate has been found to act as a reversible inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and thus inhibition of this enzyme leads to an increase in acetylcholine levels in the body. This mechanism of action has been found to be useful in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Biochemical And Physiological Effects

Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which leads to an increase in acetylcholine levels in the body. This increase in acetylcholine levels has been found to have a number of beneficial effects, including increased alertness, improved memory, and improved cognitive function. Additionally, Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate has been found to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate is its relative stability, which makes it suitable for use in a variety of experiments. Additionally, Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate is a relatively inexpensive compound, which makes it attractive for use in laboratory experiments. However, one of the main limitations of Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

Given the wide range of applications of Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate, there are a number of potential future directions for research. One potential direction is the development of new methods for the synthesis of Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate. Additionally, further research could be conducted into the biochemical and physiological effects of Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate, as well as its potential therapeutic applications. Additionally, further research could be conducted into the use of Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate in the synthesis of polymers and other materials. Finally, further research could be conducted into the use of Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate as a catalyst in organic synthesis.

properties

IUPAC Name

methyl 1-methyl-3,4-dihydro-2H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13-8-4-6-9-5-3-7-10(11(9)13)12(14)15-2/h3,5,7H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTKVRDRMSUTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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